molecular formula C14H16O5 B1649351 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- CAS No. 46992-81-8

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Cat. No.: B1649351
CAS No.: 46992-81-8
M. Wt: 264.27 g/mol
InChI Key: WRTWKAQFZYXAEJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is a naturally occurring compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound can be isolated from the stem of Angelica dahurica, a plant known for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the stem of Angelica dahurica. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted coumarins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

The major products formed from these reactions include oxidized coumarins, reduced coumarins, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It also inhibits inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-: This compound is similar in structure but has a methoxy group at the 7-position instead of a hydroxyl group.

    Coumarin: The parent compound of this class, which lacks the dihydroxy-methylbutyl side chain.

    7-Hydroxycoumarin: Similar structure but without the dihydroxy-methylbutyl side chain.

Uniqueness

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is unique due to the presence of the dihydroxy-methylbutyl side chain, which imparts distinct biological activities and chemical reactivity compared to other coumarins .

Properties

IUPAC Name

6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWKAQFZYXAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418735
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46992-81-8
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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